Cas no 1159834-02-2 (3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde)
![3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1159834-02-2x500.png)
3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
- 3-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
- 3-Styryl-1H-pyrazole-4-carbaldehyde
- STK505542
- 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde
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- インチ: 1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+
- InChIKey: KUFBNMYIOSTKQE-VOTSOKGWSA-N
- ほほえんだ: O=CC1C=NNC=1/C=C/C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 234
- トポロジー分子極性表面積: 45.8
3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM486837-5g |
3-Styryl-1H-pyrazole-4-carbaldehyde |
1159834-02-2 | 97% | 5g |
$1097 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672801-5g |
(E)-5-styryl-1H-pyrazole-4-carbaldehyde |
1159834-02-2 | 98% | 5g |
¥11613.00 | 2024-08-09 |
3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 1159834-02-2 and Product Name: 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde
The compound with the CAS number 1159834-02-2 and the product name 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The pyrazole core, a heterocyclic aromatic compound, is well-documented for its versatility in forming biologically active molecules, making it a cornerstone in the development of novel therapeutic agents.
In recent years, the exploration of 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde has been driven by its intriguing chemical properties and its role as a key intermediate in synthesizing complex pharmacophores. The presence of an aldehyde group at the 4-position of the pyrazole ring enhances its reactivity, allowing for further functionalization and the creation of diverse derivatives. These derivatives have shown promise in various preclinical studies, particularly in the context of targeting inflammatory pathways and modulating enzyme activities.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The phenylvinyl moiety introduces hydrophobic interactions, which can be critical for binding affinity and selectivity. This feature has been leveraged in the design of molecules that exhibit potent activity against specific disease-related proteins. For instance, studies have indicated that derivatives of 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde may interfere with the activity of enzymes involved in cancer cell proliferation, offering a potential therapeutic avenue for oncology applications.
Recent advancements in computational chemistry have further illuminated the structural and functional attributes of this compound. Molecular modeling studies suggest that the rigid pyrazole ring provides a stable scaffold for binding to protein targets, while the aldehyde group facilitates hydrogen bonding interactions. These insights have guided the optimization of synthetic routes to enhance yield and purity, ensuring that researchers can explore its full pharmacological potential.
The synthesis of 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cross-coupling reactions to introduce the phenylvinyl group and formylation reactions to install the aldehyde functionality. These processes require precise control over reaction conditions to achieve high regioselectivity and minimize side products. The development of catalytic systems, such as palladium-based catalysts, has significantly improved the efficiency of these transformations.
From a medicinal chemistry perspective, the versatility of 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde as a building block cannot be overstated. Its structural features allow for modifications at multiple positions, enabling the creation of libraries of compounds with tailored biological activities. High-throughput screening (HTS) campaigns have been conducted using such libraries to identify lead compounds for further development. The results have been promising, with several derivatives exhibiting notable efficacy in preclinical models.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde is metabolized and transported within the body is crucial for optimizing its therapeutic index. Advances in metabolomics have provided valuable insights into these processes, helping researchers design analogs with improved bioavailability and reduced toxicity.
In conclusion, 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde represents a fascinating example of how structural innovation can drive progress in drug discovery. Its unique combination of reactivity and binding properties makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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